molecular formula C9H10N2 B11760087 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11760087
M. Wt: 146.19 g/mol
InChI Key: QOAMKEPBPDHYDR-UHFFFAOYSA-N
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Description

2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry . The structure of this compound includes an ethynyl group attached to a tetrahydroimidazo[1,2-a]pyridine core, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is typically carried out under reflux conditions in ethanol, resulting in the formation of the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the ethynyl group in this compound makes it unique and may contribute to its enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,7H,3-6H2

InChI Key

QOAMKEPBPDHYDR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN2CCCCC2=N1

Origin of Product

United States

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